molecular formula C9H6O4 B049086 Ninhydrin CAS No. 485-47-2

Ninhydrin

Cat. No. B049086
CAS RN: 485-47-2
M. Wt: 178.14 g/mol
InChI Key: FEMOMIGRRWSMCU-UHFFFAOYSA-N
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Description

Ninhydrin, discovered by Siegfried Ruhemann in 1910, is a chemical compound renowned for its ability to react with amino acids to form a distinctive purple dye, known as Ruhemann's purple (RP). This reaction is not limited to amino acids; it also includes interactions with imines such as pipecolic acid and proline, the guanidino group of arginine, and several others, making it a versatile agent in analytical chemistry. Ninhydrin has found extensive applications across various scientific fields, including agricultural, biochemical, clinical, and forensic sciences, due to its unique chromogenic properties (Friedman, 2004).

Synthesis Analysis

The synthesis of ninhydrin involves the nitration of indane to produce indane-1,2,3-trione, which is subsequently reduced to ninhydrin. This synthesis process has been refined over the years to improve yield and purity for its widespread application in analytical chemistry.

Molecular Structure Analysis

Ninhydrin's molecular structure is crucial to its function as a chromogenic agent. Its ability to form RP upon reacting with primary amino groups is a result of its trione structure, which under acidic conditions, cyclically dehydrates to form the purple chromophore. This structural characteristic is integral to its application in the detection and analysis of proteins and amino acids.

Chemical Reactions and Properties

Ninhydrin reacts with amino acids and other compounds containing primary amino groups to produce a purple dye, which is quantifiable and used extensively in qualitative and quantitative analysis of proteins and peptides. Its reaction is unique due to the formation of the same chromophore across all reacting amines under specific conditions, making it a powerful tool in analytical procedures.

Physical Properties Analysis

Ninhydrin is a crystalline solid at room temperature, with a melting point of 250°C. It is soluble in water and organic solvents, which facilitates its use in various analytical methods, including chromatography and spectrophotometry.

Chemical Properties Analysis

The chemical properties of ninhydrin, particularly its reactivity with primary amino groups, underpin its extensive use in analytical chemistry. Its ability to produce colorimetric reactions with a wide range of compounds, including amino acids, peptides, and proteins, makes it an invaluable tool for biochemical analysis and research.

  • Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406. Link to paper.

Scientific Research Applications

  • Calibration of Research Microsprayers : Ninhydrin is used to calibrate research microsprayers for depositing specific quantities of active ingredients onto surfaces, aiding in canopy penetration studies (Babcock, Brown, & Tanigoshi, 1990).

  • Analysis in Brewing : It's recommended for determining free alpha-amino nitrogen in malts, worts, and beers, known for yielding reproducible results (Lie, 1973).

  • Carbon Isotopic Studies of Protein : Useful in carbon isotopic analysis for dietary reconstruction and biochemical tracing experiments (Nelson, 1991).

  • Analysis of Amino Acids, Peptides, and Proteins : Essential for analyzing these compounds and also for developing latent fingerprints on porous surfaces (Hark et al., 2001).

  • Detection of Amino and Carboxyl Groups : Used for detecting free amino and carboxyl groups in proteins and peptides (Hytönen et al., 1996).

  • Wide-Ranging Applications in Various Disciplines : Ninhydrin reactions are pivotal in agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences for detection, isolation, and analysis of compounds (Friedman, 2004).

  • Identification and Quantitative Assay in Chromatography : Used in paper chromatography for amino-acids and peptides identification and quantification, though it has limitations with certain peptides (Kawerau & Wieland, 1951; Rydon & Smith, 1952).

  • Carbonic Anhydrase Inhibition Studies : Ninhydrins can bind directly to the metal ion in carbonic anhydrases, suggesting potential as lead compounds for developing inhibitors with a novel mechanism of action (Bouzina et al., 2020).

  • Forensic Chemistry : Prominently used as a reagent in forensic chemistry for developing fingerprints on porous surfaces (Hansen & Joullié, 2005).

  • Biomedical Applications : Has bactericidal, virucidal, fungicidal, antigen-antibody reactive properties and is used in fingerprint technology (Mishra, 2022).

  • Quantitative Determination of Amino Acids : The ninhydrin method provides a convenient, less expensive, and time-efficient way for amino acid quantification (Sun et al., 2006).

  • Multicomponent Reactions in Chemistry : Used in multicomponent reactions for building complex molecular architectures, some with potential as anticancer agents (Das, 2020).

  • Tumor Promotion Studies : Identified as a strong stage I tumor promoter, comparable to certain known compounds in dose-level experiments (Shukla et al., 1994).

  • Harmonic Generation Applications : Potential material for second and third harmonic generation applications in optics (Vijayan et al., 2014).

  • Forensic Fingermark Examination : Revolutionized forensic fingermark examination, widely used by law enforcement agencies globally for detecting latent fingermarks on porous surfaces (Jelly et al., 2009).

  • Stability in Rat Brain Studies : Unchanged by various drug treatments or physiological stresses in the brain of rats (Shaw & Heine, 1965).

  • Reagent Quality Control in Forensics : Used for routine reagent quality control and process verification in forensic science, enhancing accuracy and reliability (Croxton et al., 2021).

Safety And Hazards

Ninhydrin causes eye irritation and skin irritation . It may be absorbed through the skin in harmful amounts . Repeated exposure may cause skin dryness or cracking . Inhalation may cause central nervous system effects . Symptoms of overexposure are dizziness, headache, tiredness, nausea, unconsciousness, cessation of breathing .

Future Directions

Ninhydrin has a remarkable breadth in different fields, including organic chemistry, biochemistry, analytical chemistry and the forensic sciences . For the past several years, it has been considered an important building block in organic synthesis . Therefore, there is increasing interest in ninhydrin-based multicomponent reactions to rapidly build versatile scaffolds . Some of the synthesized compounds exhibit interesting biological activities and constitute a new hope for anticancer agents . The present review aims to highlight the multicomponent reactions of ninhydrin towards diverse organic molecules during the period from 2014 to 2019 .

properties

IUPAC Name

2,2-dihydroxyindene-1,3-dione
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InChI

InChI=1S/C9H6O4/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H
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InChI Key

FEMOMIGRRWSMCU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
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Molecular Formula

C9H6O4
Record name NINHYDRIN
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DSSTOX Substance ID

DTXSID7025716
Record name Ninhydrin
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Molecular Weight

178.14 g/mol
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Physical Description

Ninhydrin appears as white to light yellow crystals or powder. Becomes anhydrous with reddening at 257-266 °F. (NTP, 1992), White to light yellow crystals or powder; [CAMEO], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID.
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), Solubility in water: soluble
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Vapor Pressure

0.00000024 [mmHg]
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Product Name

Ninhydrin

CAS RN

485-47-2
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Melting Point

466 to 469 °F (Decomposes) (NTP, 1992)
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Synthesis routes and methods I

Procedure details

The title compound was prepared by a modification of the procedure by Heimer, et al. Int. J. Pept., 1984, 23, 203-211 N-(2-Aminoethyl)glycine (1, 3.00 g; 25.4 mmol) was dissolved in water (50 ml), dioxane (50 ml) was added, and the pH was adjusted to 11.2 with 2 N sodium hydroxide. tert-Butyl-4-nitrophenyl carbonate (7.29 g; 30.5 mmol) was dissolved in dioxane (40 ml) and added dropwise over a period of 2 h, during which time the pH was maintained at 11.2 with 2 N sodium hydroxide. The pH was adjusted periodically to 11.2 for three more hours and then the solution was left overnight. The solution was cooled to 0° C. and the pH was carefully adjusted to 3.5 with 0.5 M hydrochloric acid. The aqueous solution was washed with chloroform (3×200 ml), the pH adjusted to 9.5 with 2N sodium hydroxide and the solution was evaporated to dryness, in vacuo (14 mmHg). The residue was extracted with DMF (25+2×10 ml) and the extracts filtered to remove excess salt. This results in a solution of the title compound in about 60% yield and greater than 95% purity by tlc (system 1 and visualised with ninhydrin, Rf=0.3). The solution was used in the following preparations of Boc-aeg derivates without further purification.
Quantity
3 g
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reactant
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50 mL
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0 (± 1) mol
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tert-Butyl-4-nitrophenyl carbonate
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7.29 g
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40 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of diallyl glutamate (110 mg, 0.42 mmol) and triphosgene (43 mg, 0.14 mmol) in CH2Cl2 (4 mL) at −78° C. was added Et3N (180 μL, 1.3 mmol) in CH2Cl2 (0.8 mL). The reaction mixture was allowed to warm to room temperature and stirred for 1.5 h. The phenylalanine derivative (140 mg, 0.251 mmol) in a solution of CH2Cl2 (1 mL) and Et3N (70 μL, 0.5 mmol) was then added at −78° C. and the reaction was stirred at room temperature for 12 h. The solution was diluted with CH2Cl2, washed twice with H2O, dried over MgSO4 (anh.) and purified by column chromatography (Hexane:AcOEt 3:1) to give 100 mg (57%) (TLC in CH2Cl2:MeOH 20:1 Rf=0.3, revealed with ninhydrin and uv light). 1H-NMR (CDCl3, 300 MHz) δ 7.80-6.95 (13H, aromatics, NHFmoc), 5.98-5.82 (m, 3H, 3-CH2CHCH2), 5.54 (bd, 1H, NHurea), 5.43-5.19 (m, 7H, 3-CH2CHCH2, NHurea), 4.85-4.78 (m, 1H, CH(pheala.)), 4.67-4.50 (m, 9H, 3-CH2CHCH2, CH2(Fmoc), CH(glu.)), 4.28 (t, 1H, CH(Fmoc)), 3.05 (d, 2H, CH2(pheala.)), 2.53-2.33 (m, 2H, CH2(glu.)), 2.25-2.11 and 1.98-1.80 (2m, 2H, CH2(glu.)).
Quantity
110 mg
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reactant
Reaction Step One
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43 mg
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reactant
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Quantity
180 μL
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reactant
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4 mL
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solvent
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0.8 mL
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140 mg
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70 μL
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1 mL
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Synthesis routes and methods III

Procedure details

To a stirred solution of diallyl glutamate (3.96 g, 15 mmol) and triphosgene (1.47 g, 4.95 mmol) in CH2Cl2 (143 mL) at −78° C. was added Et3N (6.4 mL, 46 mmol) in CH2Cl2 (28 mL). The reaction mixture was allowed to warm to room temperature and stirred for 1.5 h. The Lysine derivative (2.6 g, 9.09 mmol) in a solution of CH2Cl2 (36 mL) was then added at −78° C. and the reaction was stirred at room temperature for 12 h. The solution was diluted with CH2Cl2, washed twice with H2O, dried over MgSO4 (anh.) and purified by column chromatography (Hexane:AcOEt 3:1→2:1→AcOEt) to give 4 g (82%) (TLC in CH2Cl2:MeOH 20:1 Rf=0.3, revealed with ninhydrin). 1H-NMR (CDCl3, 300 MHz) δ 5.97-5.84 (m, 3H, 3-CH2CHCH2), 5.50 (bt, 2H, 2NHurea), 5.36-5.20 (m, 6H, 3-CH2CHCH2), 4.81 (bs, 1H, NHBoc), 4.68-4.40 (m, 8H, 3-CH2CHCH2, CH(Lys), CH(glu)), 3.09-3.05 (m, 2H, CH2NHBoc), 2.52-2.39 (m, 2H, CH2(glu.)), 2.25-2.14 and 2.02-1.92 (2m, 2H, CH2(glu.)), 1.87-1.64 (m, 4H, 2CH2(Lys)), 1.51-1.35 (m, 2H, CH2(Lys)), 1.44 (s, 9H, Boc).
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3.96 g
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reactant
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1.47 g
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reactant
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Quantity
6.4 mL
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reactant
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143 mL
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solvent
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28 mL
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2.6 g
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36 mL
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Synthesis routes and methods IV

Procedure details

The individual BBM-1675 components show solubility and color reactions similar to each other. For example, they are soluble in chloroform, ethyl acetate, acetone, ethanol and methanol, slightly soluble in benzene and water, and insoluble in n-hexane and carbon tetrachloride. They give positive reactions with ferric chloride, Ehrlich and Tollen's reagents but negative responses in Sakaguchi, ninhydrin and anthrone tests.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ninhydrin
Reactant of Route 2
Ninhydrin
Reactant of Route 3
Ninhydrin
Reactant of Route 4
Ninhydrin
Reactant of Route 5
Ninhydrin
Reactant of Route 6
Ninhydrin

Citations

For This Compound
171,000
Citations
MM Joullié, TR Thompson, NH Nemeroff - Tetrahedron, 1991 - Elsevier
… Despite the widespread application of ninhydrin, … of ninhydrin with an amine functionality, will be discussed. JZarly syntheses of ninhydrin and novel synthetic approaches to ninhydrin …
Number of citations: 208 www.sciencedirect.com
DJ McCaldin - Chemical Reviews, 1960 - ACS Publications
Ninhydrin has been used for thedetection of amino acids and amines for almost fifty years, and many sug-gestions have been made as to the mechanism of its reactions. In this review it …
Number of citations: 360 pubs.acs.org
EW Yemm, EC Cocking, RE Ricketts - Analyst, 1955 - pubs.rsc.org
… Ninhydrin-To ensure a low blank reading in the photometric procedure the ninhydrin should be pale yellow with a greenish tint and completely odourless. It should dissolve in methyl …
Number of citations: 178 pubs.rsc.org
M Friedman - Journal of agricultural and food chemistry, 2004 - ACS Publications
… ninhydrin reagents. To cross-fertilize information among several disciplines wherein an interest in the ninhydrin … the widely scattered literature on ninhydrin reactions of a variety of …
Number of citations: 760 pubs.acs.org
DB Hansen, MM Joullié - Chemical Society Reviews, 2005 - pubs.rsc.org
… Many of the shortcomings of ninhydrin have been met by the synthesis of a variety of ninhydrin analogues. This tutorial review provides a short introduction to ninhydrin and highlights …
Number of citations: 174 pubs.rsc.org
CB Bottom, SB Hanna, DJ Siehr - 1978 - scholarsmine.mst.edu
… displacement of a hydroxy group of ninhydrin by an amino group. … ninhydrin with aamino acids is supported by experimental observations. It is known that ammonia reacts with ninhydrin…
Number of citations: 101 scholarsmine.mst.edu
S Prochazkova, KM Vårum, K Ostgaard - Carbohydrate polymers, 1999 - Elsevier
… A simple method for quantitative analysis of chitosan based on the ninhydrin reaction is … coloured products with ninhydrin. This reaction of chitosans with ninhydrin was sensitive and …
Number of citations: 222 www.sciencedirect.com
SW Sun, YC Lin, YM Weng, MJ Chen - Journal of food composition and …, 2006 - Elsevier
… pH on the color development in the ninhydrin method have not been thoroughly investigated and different pH buffers have been used to carry out the ninhydrin reaction, one of the …
Number of citations: 247 www.sciencedirect.com
B Starcher - Analytical biochemistry, 2001 - Elsevier
… In this study a ninhydrin method for measuring the total protein content of tissue hydrolysates is presented. The ninhydrin reagent is stable at room temperature for up to 1 month in the …
Number of citations: 416 www.sciencedirect.com
H Rosen - Archives of biochemistry and biophysics, 1957 - Elsevier
… acids with reduced ninhydrin (triketohydrindenhydrate) … chloride by using reduced ninhydrin prepared with ascorbic acid. … which uses solutions of reduced ninhydrin is the instability of …
Number of citations: 785 www.sciencedirect.com

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